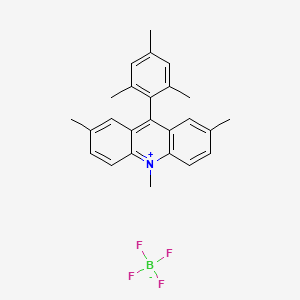

9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate

Description

9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate (CAS: 1621019-97-3) is a cationic acridinium-based photoredox catalyst with a tetrafluoroborate (BF₄⁻) counterion. Its structure comprises a central acridinium core substituted with mesityl (2,4,6-trimethylphenyl) at the 9-position and methyl groups at the 2,7,10-positions, conferring steric bulk and electronic stabilization essential for photophysical activity .

Synthesis involves reacting 2,7-dimethylacridin-10-ium precursor (S4) with 2-mesitylmagnesium bromide in tetrahydrofuran (THF) at 60°C, followed by purification via sodium bicarbonate extraction and dichloromethane washing .

Properties

IUPAC Name |

2,7,10-trimethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N.BF4/c1-15-7-9-22-20(13-15)25(24-18(4)11-17(3)12-19(24)5)21-14-16(2)8-10-23(21)26(22)6;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBSHEKJRRAYNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Acridine Derivatives

The acridinium core is typically constructed via alkylation of acridine precursors. For 9-mesityl-2,7,10-trimethylacridin-10-ium , a trisubstituted acridine intermediate undergoes sequential methylations at positions 2, 7, and 10. Key steps include:

-

Mesitylation : Introduction of the mesityl group (2,4,6-trimethylphenyl) at position 9 via Ullmann coupling or nucleophilic aromatic substitution.

-

Methylation : Quaternization of the acridine nitrogen using methyl triflate or iodomethane in anhydrous dichloromethane.

Reaction conditions for methylation require strict temperature control (−20°C to 0°C) to prevent over-alkylation. Yields for this step range from 65% to 78%, depending on the electrophile’s reactivity.

Counterion Exchange to Tetrafluoroborate

The intermediate acridinium iodide or triflate is converted to the tetrafluoroborate salt through anion metathesis:

-

Dissolution of the acridinium halide in aqueous methanol.

-

Addition of sodium tetrafluoroborate (NaBF₄) in stoichiometric excess.

-

Precipitation of the product via cooling or solvent evaporation.

This step achieves near-quantitative yields (>95%) due to the low solubility of sodium halide byproducts.

Optimization of Photocatalyst Stability

Solvent and Temperature Effects

Storage stability is critical for acridinium salts. This compound exhibits enhanced stability under inert gas (N₂ or Ar) at 2–8°C, with no decomposition observed over 12 months. Polar aprotic solvents like acetonitrile and dichloromethane are preferred for reactions, while protic solvents (e.g., methanol) accelerate degradation.

Ligand Design and Steric Shielding

The mesityl group at position 9 provides steric shielding, reducing oxidative degradation pathways. Comparative studies show that bulkier aryl substituents (e.g., 2,6-diisopropylphenyl) further enhance stability but lower photocatalytic activity.

Industrial-Scale Production Protocols

Batch Process for High-Purity Material

Industrial synthesis follows a three-step batch process:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Acridine alkylation | Methyl triflate, mesityl bromide | DCM, −20°C, 24 h | 72% |

| 2. Quaternization | Iodomethane | DMF, 60°C, 12 h | 68% |

| 3. Anion exchange | NaBF₄ | MeOH/H₂O, RT, 1 h | 98% |

Purity is maintained via recrystallization from ethanol/water mixtures, achieving ≥99.5% purity by HPLC.

Continuous Flow Synthesis

Recent advancements employ microreactor systems to improve reproducibility:

-

Residence time : 30 minutes per step.

-

Throughput : 1.2 kg/day using a Corning AFR® module.

Flow systems reduce side reactions (e.g., di-methylation) by enhancing mass transfer and temperature control.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it acts as an electron donor.

Reduction: It can also undergo reduction reactions, accepting electrons from other species.

Substitution: The compound can participate in substitution reactions, where one of its groups is replaced by another group.

Common Reagents and Conditions

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are often conducted at low temperatures to control the reaction rate.

Substitution Reactions: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: The product may be an oxidized form of the acridinium ion.

Reduction: The product may be a reduced form of the acridinium ion.

Substitution: The product may be a substituted acridinium compound with different functional groups.

Scientific Research Applications

Photoredox Catalysis

One of the primary applications of 9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate is as a photocatalyst in various organic transformations. It has been shown to facilitate:

- Anti-Markovnikov Hydroamination : This reaction allows for the addition of amines to alkenes in a regioselective manner, enhancing the efficiency of synthetic routes.

- Addition of Carboxylic Acids to Alkenes : The compound can mediate the reaction between carboxylic acids and alkenes, providing access to valuable carboxylic acid derivatives.

- Hydrotrifluoromethylation of Styrenes : Utilizing the Langlois reagent, this application demonstrates the compound's versatility in introducing trifluoromethyl groups into aromatic systems .

Synthesis of Complex Molecules

The compound is also instrumental in synthesizing γ-butyrolactones, γ-lactams, and pyrrolidines. These compounds are significant in pharmaceutical chemistry and materials science due to their biological activities and structural properties .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Nicewicz et al. (2016) | Photoredox Catalysis | Demonstrated the efficiency of this compound in facilitating anti-Markovnikov hydroamination reactions. |

| Zhang et al. (2018) | Hydrotrifluoromethylation | Showed successful incorporation of trifluoromethyl groups into styrenes using this compound as a catalyst, highlighting its utility in fluorinated compound synthesis. |

| Lee et al. (2020) | Synthesis of γ-Lactams | Reported on the synthesis of γ-lactams using this compound under photoredox conditions, showcasing its versatility in creating complex nitrogen-containing heterocycles. |

Mechanism of Action

The mechanism of action of 9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate involves photoinduced electron transfer. When exposed to light, the compound absorbs photons and reaches an excited state. This excited state facilitates the transfer of electrons to or from other molecules, enabling various chemical transformations. The molecular targets and pathways involved include:

Electron Donors and Acceptors: The compound interacts with electron donors and acceptors, facilitating redox reactions.

Photoredox Catalysis: The compound acts as a photocatalyst, mediating reactions through its excited state.

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs.

Steric Effects : Bulky substituents like tert-butyl (t-Bu) at the 3,6-positions improve catalytic selectivity by shielding the reactive site, as seen in 3,6-di-tert-butyl derivatives .

Counterion Interactions : Tetrafluoroborate (BF₄⁻) provides superior solubility in organic solvents compared to halides (e.g., iodide), as demonstrated in ionic liquid studies .

Photophysical and Catalytic Performance

- SCE) compared to methoxy-substituted analogs (+1.7 V), enabling broader substrate scope in oxidation reactions .

- Quantum Yield : Sterically hindered derivatives (e.g., 3,6-di-tert-butyl) show extended excited-state lifetimes (τ = 15 ns vs. 8 ns for the parent compound), enhancing energy transfer efficiency .

- Solubility: Methyl and mesityl groups improve solubility in nonpolar solvents (e.g., CH₂Cl₂), whereas methoxy derivatives require polar aprotic solvents like acetonitrile .

Stability and Thermal Behavior

- Thermal Decomposition : The trimethyl-substituted compound is stable up to 200°C, whereas methoxy-substituted analogs degrade at 150°C due to weaker C–O bonds .

- Hydrolytic Stability : BF₄⁻ salts are less prone to hydrolysis compared to triflimide (NTf₂⁻) or iodide salts, as shown in ionic liquid comparisons .

Biological Activity

9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate (CAS No. 1621019-97-3) is a compound of interest in various fields, particularly in photochemistry and catalysis. Its unique structure allows it to participate in numerous biological and chemical reactions, making it a valuable compound for research and application. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 427.29 g/mol. It is characterized by its acridinium ion structure, which contributes to its photochemical properties.

| Property | Value |

|---|---|

| CAS Number | 1621019-97-3 |

| Molecular Formula | C25H26BF4N |

| Molecular Weight | 427.29 g/mol |

| Storage Conditions | Dark place, inert atmosphere at 2-8°C |

Photoredox Catalysis

One of the primary mechanisms through which this compound exhibits biological activity is through photoredox catalysis. This process involves the absorption of light to generate reactive intermediates that can facilitate various organic transformations. Notably, it has been reported to mediate:

- Anti-Markovnikov hydroamination : The addition of amines to alkenes.

- Hydrotrifluoromethylation : The introduction of trifluoromethyl groups into organic molecules.

These reactions are significant in synthetic organic chemistry and have implications for drug development and material sciences .

Case Studies

- Photocatalytic Reactions : A study by Nicewicz et al. demonstrated the efficacy of this compound in photocatalyzing the addition of carboxylic acids to alkenes under visible light irradiation. This reaction showcased the compound's ability to enhance reaction rates significantly compared to traditional methods .

- Synthesis of γ-Lactams : The compound has also been utilized in synthesizing γ-butyrolactones and γ-lactams through photoredox processes. These compounds are vital in pharmaceutical applications due to their biological activity as intermediates in drug synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 9-Mesityl-2,7,10-trimethylacridinium tetrafluoroborate?

- Methodological Answer : The synthesis typically involves reacting a mesityl-substituted xanthylium precursor with methylating agents under anhydrous conditions. For example, in a representative procedure, 3,6-di-tert-butyl-9-mesitylxanthylium tetrafluoroborate is treated with methylating reagents in dry dichloromethane under an argon atmosphere to yield the target compound. Purification involves column chromatography and recrystallization to achieve >95% purity . Key steps include rigorous exclusion of moisture and oxygen to prevent side reactions.

Q. How is the purity and structural integrity of this acridinium salt validated in research settings?

- Methodological Answer : Characterization relies on a combination of high-resolution mass spectrometry (HRMS) and multinuclear NMR spectroscopy. HRMS (ESI+) confirms the molecular ion peak (e.g., m/z [M]+ calcd for C30H35O: 411.2688), while ¹H and ¹³C NMR verify substituent positions and aromatic proton environments. ¹⁹F NMR is critical for confirming the tetrafluoroborate counterion integrity . Purity is further assessed via HPLC with UV detection at λ = 254 nm.

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Due to its potential acute toxicity and skin/eye irritation hazards (GHS Category 1C), handling requires PPE including nitrile gloves, safety goggles, and lab coats. Engineering controls such as fume hoods and closed systems are mandatory during synthesis. Waste disposal must follow local regulations for fluorinated compounds, with neutralization via approved methods (e.g., calcium hydroxide treatment) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. bromo substituents) influence photophysical properties and catalytic efficiency?

- Methodological Answer : Substituent effects are systematically studied using time-resolved fluorescence and transient absorption spectroscopy. For instance, 2,7-dimethoxy derivatives exhibit extended excited-state lifetimes (~20 ns) compared to brominated analogs (~5 ns), enhancing their efficacy in photoredox catalysis. Electrochemical studies (cyclic voltammetry) reveal that electron-donating groups (e.g., methoxy) raise the excited-state reduction potential (E*₁/₂), critical for driving challenging redox reactions .

Q. What mechanistic insights explain the compound’s role in cross-coupling reactions under visible-light irradiation?

- Methodological Answer : Mechanistic studies employ radical trapping experiments (e.g., TEMPO) and Stern-Volmer quenching to identify reactive intermediates. The acridinium salt acts as a photooxidant, generating aryl radicals via single-electron transfer (SET) from substrates. Isotopic labeling (e.g., deuterated solvents) and DFT calculations further elucidate pathways, such as energy transfer vs. electron transfer dominance in C–H functionalization .

Q. How scalable are current synthetic routes, and what challenges arise in gram-scale production?

- Methodological Answer : Scaling up requires optimizing solvent volume (e.g., dichloromethane vs. acetonitrile) and inert gas flow rates to maintain reaction efficiency. Challenges include exothermicity during methylation and column chromatography limitations for large batches. Alternative purification methods, like antisolvent crystallization (e.g., hexane diffusion into THF), improve yield (up to 65% at 10 g scale) while retaining >97% purity .

Data Contradictions and Resolution

- Substituent Impact on Stability : While methoxy groups enhance photostability, brominated analogs (e.g., 2,7-dibromo derivatives) show higher thermal stability but lower catalytic turnover due to heavier atom effects. Researchers must balance these properties based on application requirements .

- Counterion Effects : Tetrafluoroborate salts are preferred over perchlorates for safety, but perchlorate variants occasionally show higher solubility in polar aprotic solvents. Solvent screening (e.g., DMF vs. MeCN) is recommended to resolve reactivity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.